

# Kira8: A Technical Guide to a Selective IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Kira8   |           |
| Cat. No.:            | B608351 | Get Quote |

This in-depth technical guide provides a comprehensive overview of **Kira8** (also known as AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme  $1\alpha$  (IRE1 $\alpha$ ). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, properties, and experimental application of this compound.

# Introduction to IRE1 $\alpha$ and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1α.

IRE1 $\alpha$  is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon ER stress, IRE1 $\alpha$  dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER stress, hyperactivation of IRE1 $\alpha$ 's RNase activity can lead to the degradation of a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1 $\alpha$  has



emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, inflammatory diseases, and cancer.

### Kira8: A Potent and Selective IRE1α Inhibitor

**Kira8** is a small molecule inhibitor designed to selectively target the kinase domain of IRE1 $\alpha$ , thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with nanomolar efficacy.

**Physicochemical Properties** 

| Property         | Value                          |
|------------------|--------------------------------|
| Chemical Formula | C31H29CIN6O3S                  |
| Molecular Weight | 601.12 g/mol [1]               |
| CAS Number       | 1630086-20-2                   |
| Synonyms         | AMG-18                         |
| Solubility       | Soluble in DMSO (100 mg/mL)[2] |

### **Mechanism of Action**

**Kira8** is a Type II kinase inhibitor that binds to the ATP-binding pocket of the IRE1 $\alpha$  kinase domain. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase. This stabilization prevents the necessary conformational changes and back-to-back dimerization of the IRE1 $\alpha$  molecules, which is a prerequisite for the activation of the RNase domain. By locking IRE1 $\alpha$  in an inactive, monomeric state, **Kira8** effectively blocks both the splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]





Click to download full resolution via product page

Caption: Mechanism of Kira8 Action

# Quantitative Data In Vitro Potency

Kira8 demonstrates potent inhibition of IRE1 $\alpha$ 's RNase activity.



| Parameter | Target               | Value  | Reference |
|-----------|----------------------|--------|-----------|
| IC50      | IRE1α RNase activity | 5.9 nM | [2][5]    |

### **Kinase Selectivity Profile**

While multiple sources describe **Kira8** as "mono-selective" or having "exceptional selectivity" for IRE1 $\alpha$  with little activity against its paralog IRE1 $\beta$ , a comprehensive, quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[6]

| Kinase Target                           | % Inhibition @ [Kira8] or K <sub>i</sub> (nM) |
|-----------------------------------------|-----------------------------------------------|
| Data not available in the public domain | Data not available in the public domain       |

#### **Pharmacokinetic Parameters**

Specific pharmacokinetic parameters for **Kira8** in preclinical species such as mice have not been detailed in the publicly available literature. In vivo studies have commonly utilized a 50 mg/kg dose administered intraperitoneally.[7]

| Parameter                    | Species | Value (after 50 mg/kg i.p.<br>dose)     |
|------------------------------|---------|-----------------------------------------|
| C <sub>max</sub>             | Mouse   | Data not available in the public domain |
| Tmax                         | Mouse   | Data not available in the public domain |
| t <sub>1/2</sub> (half-life) | Mouse   | Data not available in the public domain |
| Bioavailability (%)          | Mouse   | Data not available in the public domain |

## **Experimental Protocols**



## In Vitro IRE1 $\alpha$ RNase Activity Assay (Fluorescence-based)

This assay measures the ability of **Kira8** to inhibit the cleavage of a fluorogenic RNA substrate by recombinant IRE1 $\alpha$ .





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ABL-IRE1 $\alpha$  Signaling Spares ER-Stressed Pancreatic  $\beta$  Cells to Reverse Autoimmune Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. scite.ai [scite.ai]
- 5. papalab.ucsf.edu [papalab.ucsf.edu]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Kira8: A Technical Guide to a Selective IRE1α Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608351#kira8-as-a-selective-ire1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com